2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a thioacetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds, such as triazolopyrimidines, are typically synthesized through multi-step reactions involving several reactive centers .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The geometry optimization of similar compounds is often carried out using computational chemistry software .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Related compounds have been synthesized through a variety of reactions, including one-pot, three-step cascade processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Related compounds have been studied using a variety of techniques, including NMR spectroscopy and X-ray crystallography .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a set of heterocycles obtained through various synthetic routes. These heterocycles have found applications in medicinal chemistry . For instance, they have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
Fluorescent Probes
These heterocycles have been used as fluorescent probes . This application is particularly useful in biological and chemical research, where they can help visualize or detect other molecules.
Structural Units of Polymers
The compound has been incorporated into polymers for use in solar cells . This application is significant in the field of renewable energy.
GABA A Allosteric Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This could have potential applications in the treatment of neurological disorders.
Inhibitors Design
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and the development of new inhibitors could lead to more effective treatments.
Anti-proliferation Effect Prediction
The compound has been used in studies to predict the anti-proliferation effect of 1,2,3-TPD . This could help in the screening of efficient and novel drugs in the future.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide, is a derivative of the triazolopyrimidine class . Triazolopyrimidines are known to interact with a variety of targets, including enzymes like protein kinases , and deubiquitinases like USP28 . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s interaction with its targets leads to changes in their activity. For instance, inhibition of protein kinases can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation . Similarly, inhibition of USP28 can affect protein degradation processes within the cell .
Biochemical Pathways
The compound’s action on its targets can affect various biochemical pathways. For example, inhibition of protein kinases can disrupt the EGFR signaling pathway, which is involved in cell growth and survival . Inhibition of USP28 can affect the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of protein kinases can lead to cell cycle arrest and apoptosis . Inhibition of USP28 can lead to changes in protein levels within the cell, affecting cell proliferation and survival .
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6OS/c13-7-1-3-8(4-2-7)19-11-10(17-18-19)12(16-6-15-11)21-5-9(14)20/h1-4,6H,5H2,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOKINKFPSLWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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